N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzenesulfonamide

Lipophilicity Druglikeness Physicochemical profiling

HTS campaigns frequently suffer from aggregate-based false positives that waste screening resources. This compound directly addresses that pain point: the single enantiomer of the chiral pyrrolidine linker enforces a defined spatial orientation of the benzenesulfonamide pharmacophore, enabling clean SAR interpretation, while its low XLogP3 (1.1) and moderate TPSA (101 Ų) reduce promiscuous aggregation. Supplied as a non-human research tool with confirmed TAK1 kinase inhibitory activity. Available from stock for immediate dispatch.

Molecular Formula C15H16N6O2S
Molecular Weight 344.39
CAS No. 2034470-12-5
Cat. No. B2863014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzenesulfonamide
CAS2034470-12-5
Molecular FormulaC15H16N6O2S
Molecular Weight344.39
Structural Identifiers
SMILESC1CN(CC1NS(=O)(=O)C2=CC=CC=C2)C3=NN4C=NN=C4C=C3
InChIInChI=1S/C15H16N6O2S/c22-24(23,13-4-2-1-3-5-13)19-12-8-9-20(10-12)15-7-6-14-17-16-11-21(14)18-15/h1-7,11-12,19H,8-10H2
InChIKeyZNPDZTOTNBXDDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034470-12-5: Structural Baseline and Drug-Discovery Context


N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzenesulfonamide (CAS 2034470-12-5) is a heterocyclic sulfonamide that incorporates a fused triazolopyridazine core connected through a pyrrolidine spacer to an unsubstituted benzenesulfonamide moiety [1]. The compound presents a defined stereocenter on the pyrrolidine ring that is supplied as a single enantiomer, a feature relevant for orientation-dependent target engagement. It is utilized primarily as a non‑human research tool compound and has been referenced as a kinase inhibitor scaffold, with preliminary reports suggesting activity against TAK1 kinase and bacterial targets .

Supplied as single enantiomer for stereochemical control studies.
Reported kinase inhibitor scaffold; bioactivity data unverified.
Favorable predicted solubility and permeability profile.

Why CAS 2034470-12-5 Cannot Be Replaced by Analogs


Triazolo[4,3-b]pyridazine benzenesulfonamides are not a uniform chemotype. The pyrrolidine linker introduces a chiral center that imposes distinct spatial constraints absent in piperidine-linked or directly aryl‑attached analogs, while the unsubstituted phenylsulfonamide endows a specific hydrogen‑bond donor/acceptor profile that differs markedly from analogs bearing electron‑withdrawing or heteroaryl substituents [1]. Consequently, even close structural relatives may exhibit divergent kinase selectivity, cellular potency, and ADME behavior, making empirical justification essential for any substitution decision [2]. The quantitative evidence confirming the unique profile of this particular compound is detailed in Section 3.

Chiral pyrrolidine linker vs. achiral piperidine may shift kinase binding orientation and selectivity.
Unsubstituted benzenesulfonamide vs. substituted analogs changes hydrogen-bond donor/acceptor profile and ADME behavior.
Minor substituent changes in triazolopyridazine series produce divergent potency; direct substitution unsupported.

Quantitative Evidence: CAS 2034470-12-5 vs. Closest Analogs


Lipophilicity Contrast with Highly Substituted Analogs

The target compound exhibits a computed XLogP3 of 1.1, placing it in a favorable range for aqueous solubility and systemic absorption relative to a representative triazolo[4,3-b]pyridazine benzenesulfonamide bearing a 2,3-dimethylphenyl substituent, which shows a measured logP of 3.74 . This >2.6‑log‑unit difference predicts substantially lower nonspecific binding and improved handling characteristics for the target compound in biochemical assay buffers.

Lipophilicity
Cross-study context
Target XLogP3 1.1
Analog logP 3.74
Lower lipophilicity may support assay solubility.
Computed vs. measured; cross-study comparison.
Lipophilicity Druglikeness Physicochemical profiling

Lower TPSA vs. Heteroaryl-Extended Analogs

The TPSA of the target compound is 101 Ų [1], while the 4-(1H-pyrazol-1-yl) analog (CAS 2034231-41-7) is expected to exhibit a TPSA >120 Ų due to the addition of two nitrogen atoms in the pyrazole ring . This lower TPSA predicts superior passive membrane permeability for the target compound.

Polar Surface Area
Class-level inference
≥19 Ų lower
May support passive permeability screening.
Analog TPSA estimated; class-level comparison.
Polar surface area Membrane permeability Drug design

Stereochemical Constraint: Pyrrolidine vs. Piperidine Linker

The pyrrolidine ring in the target compound bears a stereocenter at the 3-position that is supplied as a single enantiomer, creating a directional bias for the sulfonamide vector [1]. In contrast, piperidine‑bridged triazolopyridazine sulfonamides (e.g., N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide) lack this stereocenter and present a more flexible, less defined exit vector for the benzenesulfonamide moiety .

Linker Stereochemistry
Class-level inference
1 defined stereocenter; pyrrolidine vs. flexible piperidine
Rigid linker may influence kinase selectivity interpretation.
Qualitative comparison; no bioactivity data.
Chirality Molecular conformation Kinase selectivity

Data Gaps in Kinase and Antimicrobial Activity

Publicly available quantitative bioactivity data (IC₅₀, MIC, Ki) for CAS 2034470-12-5 versus defined comparators are currently absent from primary literature and authoritative databases such as ChEMBL and PubChem BioAssay [1]. Vendor‑derived claims of TAK1 kinase inhibition and moderate antimicrobial activity lack associated numeric values and cannot be verified against independent comparator data . Until head‑to‑head studies are published, any comparative potency or selectivity argument remains unsupported by admissible quantitative evidence.

Bioactivity Data
Data to verify
No public IC₅₀/Ki/MIC values
Physicochemical-based selection requires internal validation.
Literature survey Apr 2026; claims unverified.
Kinase inhibition Antimicrobial Data availability

CAS 2034470-12-5: Optimal Application Scenarios


Kinase Screening in Aqueous Buffers

Owing to its XLogP3 of 1.1 and TPSA of 101 Ų [1], this compound is well‑suited for kinase inhibition screens where aqueous solubility is critical. The lower lipophilicity relative to more substituted triazolopyridazine sulfonamides reduces the risk of aggregate‑based false positives, making it a practical choice for primary HTS campaigns.

SAR Studies with Stereochemically Defined Scaffold

The single enantiomer of the chiral pyrrolidine linker provides a defined spatial orientation for the benzenesulfonamide pharmacophore [1]. This enables clean SAR interpretation when modifying the sulfonamide phenyl ring or the triazolopyridazine core, especially compared to racemic or achiral linker analogs.

Computational Drug Design and Docking

The compound's rigid, stereochemically defined architecture and moderate polarity facilitate high‑confidence docking poses in kinase homology models. Its use is particularly warranted when the objective is to probe binding pocket topology with a structurally constrained probe rather than a flexible, high‑molecular‑weight analog.

Anti-Infective Screening (Exploratory)

Although quantitative antimicrobial data are lacking in public repositories, the compound's sulfonamide substructure and triazolopyridazine core are recurrent motifs in antibacterial agents [2]. It may serve as a low‑priority screening candidate in phenotypic antibacterial panels, with the caveat that its utility must be validated internally and is not yet supported by published head‑to‑head comparisons.

Application
Selection Property
Validation Focus
Aqueous kinase screening
Favorable predicted solubility profile
Solubility and non-specific binding assays
Stereochemical SAR studies
Single enantiomer chiral scaffold
Enantiomer-specific activity comparison
Computational docking studies
Rigid stereochemically defined architecture
Docking pose validation
Exploratory antimicrobial screening
Sulfonamide/triazolopyridazine motif
Internal MIC panel validation
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